Pociredir, also known by its developmental code FTX-6058, is a synthetic organic compound developed by Fulcrum Therapeutics. It is designed as an oral therapeutic agent for the treatment of sickle cell disease and beta thalassemia. The compound functions primarily as an inhibitor of embryonic ectoderm development protein, leading to the modulation of fetal hemoglobin production, which is crucial for managing these hemoglobinopathies . Pociredir has been granted Fast Track designation and Orphan Drug status in the United States due to its potential benefits for patients with these conditions .
Pociredir is classified under the compound class of synthetic organic molecules. Its International Nonproprietary Name (INN) is pociredir, and it is identified by the CAS Registry Number 2490674-02-5. The molecular formula of pociredir is with a molecular weight of 393.41 g/mol . The compound's structure includes a fluorinated triazolo-pyrido-benzofuro-oxazonine framework, which contributes to its biological activity .
The synthesis of pociredir involves several key steps that utilize advanced organic chemistry techniques. The synthesis pathway typically includes:
The molecular structure of pociredir can be depicted as follows:
This structure is critical for its interaction with biological targets, particularly in modulating fetal hemoglobin levels .
Pociredir undergoes specific chemical reactions primarily related to its interaction with biological targets:
These reactions are essential for understanding how pociredir functions within biological systems and how it can be optimized for therapeutic use .
Pociredir acts through a well-defined mechanism involving:
This mechanism highlights pociredir's potential as a transformative therapy for patients suffering from hemoglobinopathies .
The physical and chemical properties of pociredir include:
These properties are crucial for formulation development and ensuring effective delivery in clinical settings .
Pociredir has significant scientific applications primarily in the treatment of:
Current clinical trials are evaluating its safety, tolerability, and efficacy in various patient populations, marking it as a promising candidate in hematology therapeutics .
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 2361643-62-9